N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The purification process may include additional steps such as column chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)acetamide
Uniqueness
N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(20)18-13-5-3-12(4-6-13)17-9-11-2-7-14(16)15(8-11)19(21)22/h2-9H,1H3,(H,18,20) |
InChI Key |
JTNXQLYQVRHPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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